molecular formula C23H37N7O7 B12608848 L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine CAS No. 915224-20-3

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine

Katalognummer: B12608848
CAS-Nummer: 915224-20-3
Molekulargewicht: 523.6 g/mol
InChI-Schlüssel: DKGVYNUXWREXNP-XSLAGTTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine is a complex peptide compound with a unique structure that combines several amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using reagents such as carbodiimides or other coupling agents. The final deprotection step yields the desired peptide.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is often preferred due to its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can affect the disulfide bonds if present, altering the peptide’s structure.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reactions occur without degrading the peptide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Industry: It can be used in the development of biomaterials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, influencing their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalaninamide
  • L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithylglycyl-L-phenylalanyl-L-tyrosyl-L-prolyl-L-serinamide
  • L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-N-[(2S)-1-(4-nitro-L-phenylalanyl)pyrrolidin-2-yl]carbonyl}glycinamideacetate

Uniqueness

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

915224-20-3

Molekularformel

C23H37N7O7

Molekulargewicht

523.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C23H37N7O7/c1-12(2)18(22(36)37)30-21(35)17(11-31)29-20(34)16(4-3-9-27-23(25)26)28-19(33)15(24)10-13-5-7-14(32)8-6-13/h5-8,12,15-18,31-32H,3-4,9-11,24H2,1-2H3,(H,28,33)(H,29,34)(H,30,35)(H,36,37)(H4,25,26,27)/t15-,16-,17-,18-/m0/s1

InChI-Schlüssel

DKGVYNUXWREXNP-XSLAGTTESA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Kanonische SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.